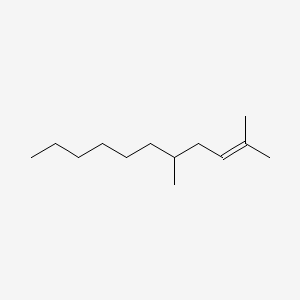

methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

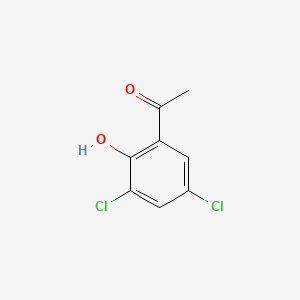

Methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Techniques : New pyrazole derivatives, including those similar to methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate, have been synthesized through various reactions. These include the reaction of N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol (Hassan, Hafez, & Osman, 2014).

Medical and Biological Applications

- Cytotoxic Activity : Some pyrazole derivatives show in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential for medical research and drug development (Hassan, Hafez, & Osman, 2014).

- Antimicrobial Activity : Certain pyrazoline derivatives exhibit notable antimicrobial activities, which could have implications for antibiotic research (Shah, 2017).

- Auxin Activities in Agriculture : Some synthesized pyrazole carboxylic acids show potential auxin activities, although with limited effectiveness. This could be relevant in agricultural science for plant growth regulation (Yue et al., 2010).

Materials Science Applications

- Corrosion Inhibition : Pyrazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. This research has implications for industrial applications in protecting metals against corrosion (Yadav, Sinha, Sarkar, & Tiwari, 2015).

Structural and Chemical Analysis

- X-ray Crystallography : The structural analysis of similar pyrazole compounds through X-ray crystallography provides detailed insights into their molecular structure, which is crucial for understanding their chemical properties and potential applications (Kumarasinghe, Hruby, & Nichol, 2009).

Wirkmechanismus

Target of Action

Similar compounds have been found to targetPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform . These enzymes play a crucial role in the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

This could result in alterations in the downstream signaling pathways .

Biochemical Pathways

The compound likely affects the PI3K/AKT/mTOR pathway , given its potential targets . This pathway is crucial for many cellular processes, including growth, proliferation, and survival. Alterations in this pathway could lead to various downstream effects, potentially influencing cell behavior .

Pharmacokinetics

Similar compounds have been found to undergo metabolism in the liver, with subsequent excretion via the kidneys . The bioavailability of the compound would be influenced by factors such as its absorption rate, distribution within the body, metabolism, and rate of excretion .

Result of Action

Given its potential targets, it’s likely that the compound could influence cell growth, proliferation, and survival

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells. For instance, the Suzuki–Miyaura cross-coupling reaction, which is used in the synthesis of similar compounds, is known to be influenced by the reaction conditions .

Eigenschaften

IUPAC Name |

methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-11-6-4-3-5-8(11)9-7-10(14-13-9)12(15)17-2/h3-7H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBUNTJYQCEZJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350141 |

Source

|

| Record name | methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898052-17-0 |

Source

|

| Record name | methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

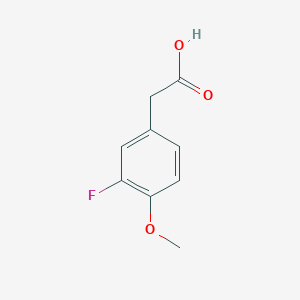

![6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1348524.png)